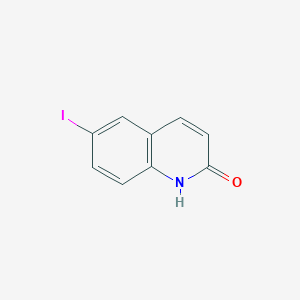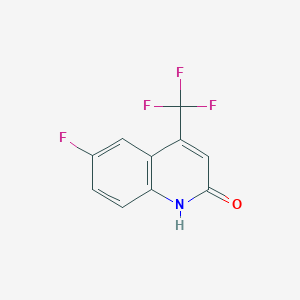
6-氟-4-(三氟甲基)喹啉-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a fluorinated quinoline derivative with the molecular formula C10H5F4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .
科学研究应用
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as liquid crystals and dyes
作用机制
Mode of Action
It is known that the compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine . This tautomeric shift could potentially influence its interaction with its targets.
Biochemical Pathways
It is noted that this compound serves as a precursor for synthesising thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL plays a significant role in biochemical reactions, particularly as a precursor for synthesizing thioquinolines. These thioquinolines are known for their non-cytotoxic, potent, and selective antitubercular properties . The compound interacts with various enzymes and proteins, including those involved in the synthesis of antitubercular agents. The nature of these interactions often involves nucleophilic substitution reactions, where the hydroxyl group of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL undergoes substitution to form more complex molecules .
Cellular Effects
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, it can alter the expression of genes related to cellular metabolism and stress responses, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL exerts its effects through binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antitubercular activity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels . The compound’s interactions with specific enzymes are crucial for its role in biochemical reactions and its therapeutic potential .
Transport and Distribution
Within cells and tissues, 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to bind to specific proteins can influence its distribution and overall biological activity .
Subcellular Localization
The subcellular localization of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with trifluoromethyl-substituted reagents under specific conditions. For instance, the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL often involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol
- 6-(Trifluoromethoxy)quinolin-4-ol
- 7-(Trifluoromethyl)quinoline-4-thiol
Uniqueness
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRBOSKPZUGIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471761 |
Source


|
| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-08-7 |
Source


|
| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
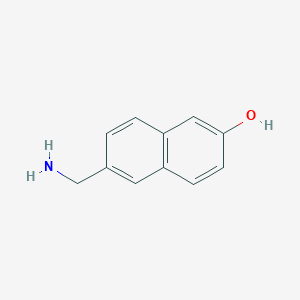


![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

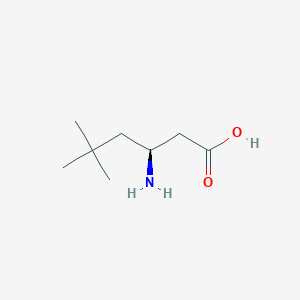




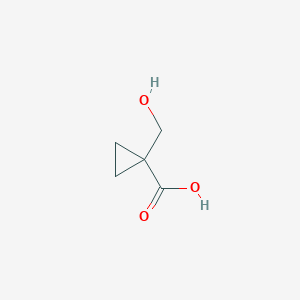
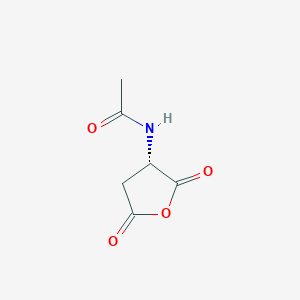
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
